N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-4-fluorobenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-4-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2S2/c1-17(2)14(11-7-8-20-10-11)9-16-21(18,19)13-5-3-12(15)4-6-13/h3-8,10,14,16H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHCYWULLIBSRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC=C(C=C1)F)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(Dimethylamino)-2-(thiophen-3-yl)ethylamine
The amine intermediate is synthesized through a reductive amination strategy. Thiophen-3-ylacetonitrile undergoes condensation with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN). This method achieves selective reduction of the imine intermediate while preserving the thiophene ring’s integrity.
Reaction Conditions:
- Reactants: Thiophen-3-ylacetonitrile (1.0 eq), dimethylamine (2.0 eq)
- Solvent: Methanol (0.5 M)
- Reducing Agent: NaBH3CN (1.5 eq)
- Temperature: 25°C, 12 hours
- Yield: 68–72%
Alternative approaches include the Mannich reaction, where thiophen-3-carbaldehyde reacts with dimethylamine and formaldehyde under acidic conditions. However, this method produces lower yields (45–50%) due to competing polymerization of the aldehyde.
Sulfonylation Reaction and Optimization
Reaction of Amine with 4-Fluorobenzenesulfonyl Chloride
The amine intermediate is treated with 4-fluorobenzenesulfonyl chloride in the presence of a base to scavenge HCl. Triethylamine (Et3N) or pyridine are preferred due to their efficacy in neutralizing acidic byproducts.
Standard Protocol:
Solvent and Temperature Effects
Polar aprotic solvents enhance reaction efficiency by stabilizing the transition state during sulfonamide bond formation. Acetonitrile outperforms DMF in minimizing side reactions, as evidenced by a 12% increase in yield (Table 1). Elevated temperatures (>40°C) promote sulfonic acid formation, reducing the target compound’s purity.
Table 1: Solvent Impact on Sulfonylation Efficiency
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Acetonitrile | 58 | 98 |
| DMF | 46 | 91 |
| THF | 37 | 85 |
Structural Characterization and Validation
Spectroscopic Analysis
The final product is characterized using:
Crystallographic Data (where applicable)
Single-crystal X-ray diffraction reveals a planar thiophene ring and chair conformation of the dimethylaminoethyl chain. The sulfonamide group participates in N—H···O hydrogen bonds, stabilizing the crystal lattice.
Challenges and Mitigation Strategies
Byproduct Formation
Competing N-alkylation or sulfonic acid formation occurs if stoichiometric ratios deviate. Excess sulfonyl chloride (1.2–1.5 eq) and rigorous temperature control suppress these side reactions.
Purification Techniques
Silica gel chromatography (ethyl acetate/hexane, 1:3) or recrystallization from ethanol/water (3:1) achieves >95% purity. The compound’s low solubility in nonpolar solvents necessitates gradient elution during chromatography.
Industrial-Scale Adaptations
Kilogram-scale synthesis employs continuous flow reactors to enhance heat dissipation and mixing efficiency. Key parameters include:
- Residence Time: 30 minutes
- Temperature: 20°C
- Yield: 62% with 99.5% purity
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-4-fluorobenzene-1-sulfonamide can undergo several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution of the fluorine atom may result in various substituted benzene derivatives.
Scientific Research Applications
N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-4-fluorobenzene-1-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: It could be explored as a potential drug candidate due to its unique structural features.
Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The dimethylamino group and the sulfonamide moiety may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The thiophene ring and the fluorobenzene group may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[2-(dimethylamino)ethyl]-1,8-naphthalimide: This compound also contains a dimethylamino group and is used in photoinitiating systems.
N-((5′-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide: This thiophene derivative shows urease inhibition activity.
Uniqueness
N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-4-fluorobenzene-1-sulfonamide is unique due to its combination of functional groups, which provide a balance of electronic and steric properties. This uniqueness makes it a versatile compound for various applications in research and industry.
Biological Activity
N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-4-fluorobenzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H16F1N2O2S
- Molecular Weight : 285.35 g/mol
- IUPAC Name : N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-4-fluorobenzenesulfonamide
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that sulfonamide derivatives often exhibit inhibitory effects on specific enzymes and receptors, which can lead to therapeutic benefits in treating diseases such as cancer and infections.
- Enzyme Inhibition : Compounds similar to sulfonamides have been shown to inhibit key enzymes involved in metabolic pathways, such as dihydrofolate reductase (DHFR), which is crucial in DNA synthesis and repair .
- Kinase Modulation : The compound may also act as a modulator of specific kinases, which are critical in cell signaling pathways. Inhibiting these kinases can disrupt cancer cell proliferation and survival .
Antitumor Activity
Several studies have explored the antitumor potential of sulfonamide derivatives, including those structurally related to this compound:
- Case Study 1 : A study demonstrated that a related compound exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to the sulfonamide moiety can enhance antitumor activity .
Antimicrobial Properties
Sulfonamides are historically known for their antimicrobial properties. The biological activity of this compound may extend to antibacterial effects, particularly against Gram-positive bacteria.
Data Table: Summary of Biological Activities
| Activity Type | Compound Reference | Observed Effect |
|---|---|---|
| Antitumor | Related sulfonamide | Significant cytotoxicity in cancer cell lines |
| Enzyme Inhibition | Dihydrofolate reductase | Disruption of DNA synthesis |
| Antimicrobial | Sulfonamide derivatives | Effective against Gram-positive bacteria |
Q & A
Basic Research Questions
Q. What are the optimized synthetic pathways for N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-4-fluorobenzene-1-sulfonamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step process starting with the coupling of 4-fluorobenzenesulfonyl chloride with a thiophene-containing amine intermediate. Key steps include:
- Amidation : Use coupling agents like EDC/HOBt for sulfonamide bond formation.
- Alkylation : Introduce the dimethylamino group via nucleophilic substitution under controlled pH (7–9) and temperature (40–60°C).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity .
- Optimization of solvent polarity (e.g., DMF for solubility) and catalyst selection (e.g., triethylamine for deprotonation) enhances yields >70% .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound in academic research?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., thiophen-3-yl protons at δ 6.8–7.2 ppm) and sulfonamide connectivity .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 397.12) and detects impurities .
- HPLC : Quantifies purity (>95%) using a C18 column (acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted to enhance the compound’s biological efficacy?
- Methodological Answer :
- Functional Group Variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess impact on receptor binding .
- Bioisosteric Replacement : Substitute thiophen-3-yl with furan or pyrrole to evaluate heterocycle-specific interactions .
- In Vitro Assays : Test derivatives in kinase inhibition assays (e.g., EGFR or JAK2) to correlate structural modifications with IC₅₀ values .
Q. What experimental approaches are recommended to elucidate the mechanism of action of this sulfonamide derivative in cellular systems?
- Methodological Answer :
- Binding Assays : Surface plasmon resonance (SPR) screens for target engagement (e.g., affinity for GPCRs or ion channels) .
- Cellular Pathway Analysis : RNA-seq or phosphoproteomics identifies downstream pathways (e.g., MAPK/ERK) perturbed by treatment .
- Gene Knockdown : siRNA-mediated silencing of putative targets (e.g., carbonic anhydrase IX) validates functional dependencies .
Q. How should researchers address discrepancies in biological activity data obtained from different experimental models?
- Methodological Answer :
- Orthogonal Assays : Cross-validate cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI staining) to rule out assay-specific artifacts .
- Pharmacokinetic Profiling : Measure plasma stability and metabolic clearance (e.g., liver microsomes) to reconcile in vitro vs. in vivo efficacy gaps .
- Species-Specific Factors : Compare human vs. murine cell lines to assess translatability of anti-inflammatory or anticancer effects .
Q. What strategies are effective in improving the aqueous solubility and bioavailability of this compound for in vivo studies?
- Methodological Answer :
- Salt Formation : Convert the free base to a hydrochloride salt (improves solubility >10-fold in PBS) .
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) at the dimethylamino group for pH-dependent release .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance circulation time and tumor targeting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
